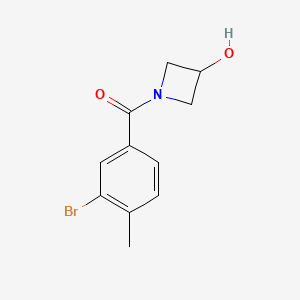

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol

CAS No.:

Cat. No.: VC13478186

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO2 |

|---|---|

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | (3-bromo-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 |

| Standard InChI Key | XFHBBEGTRQRWCU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br |

Introduction

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidinone family. Azetidinones are four-membered lactams known for their biological and pharmaceutical significance, often serving as intermediates in the synthesis of β-lactam antibiotics or other bioactive molecules. The compound's structure features an azetidine ring substituted with a hydroxyl group and a 3-bromo-4-methylbenzoyl moiety, making it a candidate for diverse chemical and biological applications.

Key Features:

-

Azetidine Ring: A four-membered nitrogen-containing ring that imparts rigidity and unique reactivity.

-

Bromo Substituent: The bromine atom at the benzoyl group enhances the compound's electrophilicity, potentially increasing its reactivity in substitution reactions.

-

Hydroxyl Group: Positioned on the azetidine ring, this functional group may influence solubility and hydrogen bonding interactions.

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 g/mol |

| Functional Groups | Hydroxyl, Bromine, Benzoyl |

| Solubility | Likely soluble in polar solvents |

| Reactivity | Electrophilic substitution possible |

Synthesis of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol

The synthesis of this compound typically involves the reaction of azetidinone derivatives with brominated benzoyl chlorides under controlled conditions.

General Synthetic Route:

-

Starting Materials:

-

Azetidinone precursor (e.g., azetidin-3-ol).

-

3-Bromo-4-methylbenzoyl chloride.

-

-

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran (THF).

-

Base: Triethylamine or pyridine to neutralize HCl byproduct.

-

Reaction Temperature: Typically room temperature to mild heating.

-

-

Purification:

-

Crystallization or chromatography to isolate the pure product.

-

Pharmaceutical Relevance

Azetidinone derivatives are well-known for their role in medicinal chemistry:

-

Antibacterial Activity: Azetidinones are precursors to β-lactam antibiotics, suggesting potential antimicrobial properties for derivatives like this compound.

-

Chemical Building Block: The bromine atom allows for further functionalization, enabling the synthesis of more complex molecules.

Research Applications

The compound's structural features make it suitable for:

-

Molecular Docking Studies: Exploring interactions with biological targets.

-

Material Science: As a precursor for polymers or advanced materials with specific properties.

Analytical Characterization

To confirm the identity and purity of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol, several analytical techniques are employed:

| Technique | Purpose | Expected Outcome |

|---|---|---|

| NMR Spectroscopy | Structural elucidation | Peaks corresponding to aromatic protons, azetidine ring protons, and hydroxyl group |

| Mass Spectrometry | Molecular weight confirmation | m/z peak at ~268 (molecular ion) |

| IR Spectroscopy | Functional group identification | Strong absorption for hydroxyl (~3300 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups |

| Elemental Analysis | Empirical formula verification | Matches calculated percentages of C, H, Br, N, and O |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume